2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide
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Overview
Description
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperazine ring substituted with a fluoropyrimidine moiety and a benzenesulfonamide group. The presence of these functional groups contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often involve the use of bases such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., K₂CO₃), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, ethanol). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it has been studied as an acetylcholinesterase inhibitor, which can enhance cognitive function by increasing acetylcholine levels in the brain . The molecular targets and pathways involved include cholinergic neurotransmission and other signaling pathways relevant to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
- 4-(Trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
- 2-Nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
Uniqueness
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2S/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)12-3-1-2-4-13(12)23(16,21)22/h1-4,9-10H,5-8H2,(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGHRGQOVQPHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2S(=O)(=O)N)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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